molecular formula C10H13Cl3 B1232785 Plocamene E CAS No. 63866-51-3

Plocamene E

カタログ番号: B1232785
CAS番号: 63866-51-3
分子量: 239.6 g/mol
InChIキー: VBPRIDXMLSACHK-DXQGWMINSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Plocamene E (8) is a halogenated monoterpene isolated from the red algae Plocamium violaceum, primarily collected from marine environments such as the Pacific coast . Structurally, it belongs to the alicyclic polyhalogenated monoterpenes, characterized by a bicyclic framework with chlorine and bromine substitutions. Its biosynthesis is hypothesized to originate from Plocamene C (9) via enzymatic dehydrohalogenation, a pathway supported by ozonolysis experiments that yield aromatic aldehydes (e.g., 2,5-benzaldehyde) . Analytical techniques such as NMR (nuclear magnetic resonance), GC/MS (gas chromatography-mass spectrometry), and HPLC (high-performance liquid chromatography) have been critical in elucidating its stereochemistry and purity .

特性

CAS番号

63866-51-3

分子式

C10H13Cl3

分子量

239.6 g/mol

IUPAC名

(1R,2S,4S)-1,2-dichloro-4-[(E)-2-chloroethenyl]-1-methyl-5-methylidenecyclohexane

InChI

InChI=1S/C10H13Cl3/c1-7-6-10(2,13)9(12)5-8(7)3-4-11/h3-4,8-9H,1,5-6H2,2H3/b4-3+/t8-,9+,10-/m1/s1

InChIキー

VBPRIDXMLSACHK-DXQGWMINSA-N

SMILES

CC1(CC(=C)C(CC1Cl)C=CCl)Cl

異性体SMILES

C[C@]1(CC(=C)[C@@H](C[C@@H]1Cl)/C=C/Cl)Cl

正規SMILES

CC1(CC(=C)C(CC1Cl)C=CCl)Cl

製品の起源

United States

類似化合物との比較

Plocamene B (2)

  • Source : Plocamium violaceum (chemotypes CT-β and CT-δ) .
  • Structure : Alicyclic with a bicyclic skeleton and distinct halogenation patterns (Cl/Br).
  • Biosynthesis : Shares a precursor (Plocamene C) with Plocamene E but undergoes divergent halogenation or cyclization steps .
  • Key Difference : Exhibits higher thermal stability compared to Plocamene E, as evidenced by its resistance to aromatization under ambient conditions .

Preplocamane A (13)

  • Source : Plocamium violaceum (chemotype CT-α) .
  • Structure: Acyclic trihalogenated monoterpene with a linear carbon chain.
  • Biosynthesis : Likely derived from early-stage polyhalogenation before cyclization.
  • Key Difference : Lacks the bicyclic framework of Plocamene E, resulting in reduced bioactivity in cytotoxicity assays .

Costatol (15)

  • Source : Plocamium costatum (Tasmanian populations) .
  • Structure : Acyclic oxygen-containing analog with hydroxyl and ether functional groups.
  • Key Difference : The presence of oxygen substituents enhances solubility in polar solvents, contrasting with the lipophilic nature of Plocamene E .

Compound 2 (from P. oregonum)

  • Source : Plocamium oregonum.
  • Structure: Acyclic polyhalogenated (Br/Cl) monoterpene.
  • Key Difference : Bromine-rich composition confers distinct NMR spectral shifts (e.g., δ 2.18 ppm for Br-substituted methyl groups) compared to Cl-dominated Plocamene E .

Ecological and Chemotypic Variations

  • Chemotype Influence :
    • CT-α : Dominated by preplocamenes (e.g., 13), scarce in Plocamene E .
    • CT-β : Rich in Plocamene D family; Plocamene E is rare .
    • CT-δ/γ : Mixtures of Plocamene B and D; Plocamene E occurs in trace amounts .
  • Geographical Impact :
    • Plocamene E is predominantly found in P. violaceum from Monterey Bay, while P. costatum (Australian Barrier Reef) shares acyclic analogs with P. cartilagenium .

Data Tables

Table 1. Comparative Analysis of Plocamene E and Related Compounds

Compound Source Structure Type Halogenation Key Spectral Data (NMR) Bioactivity Notes
Plocamene E (8) P. violaceum (CT-δ/γ) Alicyclic Cl, Br δ 8.92 (s, CHO), δ 3.84 (dd, CH) Moderate cytotoxicity
Plocamene B (2) P. violaceum (CT-β) Alicyclic Cl, Br δ 2.70 (d, CH), δ 3.51 (brm, CH) Higher thermal stability
Preplocamane A (13) P. violaceum (CT-α) Acyclic Cl, Br δ 1.66 (s, CH3), δ 2.00 (s, CH3) Low bioactivity
Costatol (15) P. costatum (Tasmania) Acyclic O-functional δ 3.51 (OH), δ 2.18 (m, CH2) Enhanced solubility
Compound 2 P. oregonum Acyclic Br, Cl δ 2.18 (m, Br-CH2) Bromine-specific shifts

Research Findings

Biosynthetic Pathways : Plocamene E and B share Plocamene C as a precursor, but divergent halogenation steps lead to structural differences .

Ecological Drivers : Halogenation patterns correlate with algal defense mechanisms; brominated compounds (e.g., from P. oregonum) may deter specific marine grazers .

Spectral Signatures: Plocamene E’s aldehyde proton (δ 8.92 ppm) distinguishes it from non-aromatized analogs like Plocamene B .

Chemotype Utility : Chemotyping guides targeted isolation; CT-δ collections yield Plocamene B, while CT-α is optimal for preplocamenes .

Q & A

Q. What methodologies are recommended for the structural elucidation of Plocamene E in complex biological matrices?

To characterize Plocamene E, researchers should employ a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR) : Use 1D (e.g., 1^1H, 13^{13}C) and 2D NMR (COSY, HSQC, HMBC) to resolve stereochemistry and connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or tandem MS (MS/MS) for molecular formula confirmation and fragmentation patterns .
  • Chromatography : HPLC or GC-MS to separate Plocamene E from co-occurring analogs (e.g., Plocamene B or D) in Plocamium spp. extracts .

Q. Example Table 1: Comparative Spectral Data for Plocamene E and Related Compounds

Compound1^1H NMR δ (ppm)13^{13}C NMR δ (ppm)HRMS (m/z)Source Species
Plocamene E5.32 (d, J=10 Hz)128.4, 130.1324.9872P. violaceum CT-β
Plocamene B5.45 (m)125.9, 132.7310.9567P. violaceum CT-δ
Preplocamane A4.89 (t, J=8 Hz)118.3, 135.2338.0124P. violaceum CT-α
Data synthesized from chemotype-specific collections .

Q. How can researchers design ecologically relevant studies to investigate the role of Plocamene E in marine chemical ecology?

  • Field Collections : Sample Plocamium populations across distinct chemotypes (CT-α, β, δ, γ) to correlate Plocamene E production with ecological stressors or symbionts .
  • Bioassays : Test purified Plocamene E against common marine predators (e.g., amphipods) or fouling organisms using dose-response experiments .
  • Environmental Monitoring : Measure abiotic factors (e.g., salinity, temperature) at collection sites to identify triggers for Plocamene E biosynthesis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data of Plocamene E across different studies?

Conflicting bioactivity results often arise from:

  • Chemotype Variability : Plocamene E yield and purity depend on the source population’s chemotype (CT-β vs. CT-δ) .
  • Assay Conditions : Standardize solvent systems (e.g., DMSO concentration) and cell lines to minimize artifacts .
  • Meta-Analysis : Apply systematic review protocols (PRISMA) to aggregate data, assess publication bias, and perform subgroup analyses by chemotype or extraction method .

Q. How do chemotype variations within Plocamium species impact the isolation and yield of Plocamene E?

  • Chemotype-Specific Isolation : CT-β populations (e.g., Pescadero Beach collections) yield higher Plocamene E quantities than CT-α or CT-δ .
  • Method Optimization : Use preparative HPLC with chemotype-guided solvent systems (hexane:EtOAc gradients for CT-β) to improve recovery .

Q. Example Table 2: Chemotype-Driven Yield Variability of Plocamene E

ChemotypeCollection SitePlocamene E Yield (mg/kg dry wt)Dominant Co-Occurring Compounds
CT-βPescadero Beach, CA12.4 ± 1.8Plocamene D, Violacealide A
CT-αSea Rock Motel, CA3.1 ± 0.9Preplocamane A, Trihalomonoterpene
CT-δTasmanian Coastline6.7 ± 1.2Plocamene B, Costatol
Adapted from chemotype classification studies .

Q. What interdisciplinary approaches enhance the validation of Plocamene E’s proposed biosynthetic pathways?

  • Genomic Mining : Screen Plocamium transcriptomes for halogenase or terpene synthase genes linked to Plocamene E production .
  • Isotopic Labeling : Feed 13^{13}C-labeled precursors to cultured specimens to track incorporation into Plocamene E’s skeleton .
  • Computational Modeling : Use in silico tools (e.g., molecular docking) to predict enzyme-substrate interactions in proposed pathways .

Q. How should researchers address ethical and reproducibility challenges in field-based studies of Plocamene E?

  • Sustainable Sampling : Follow IUCN guidelines to avoid overharvesting Plocamium populations.
  • Data Transparency : Share raw NMR/MS files via repositories (e.g., Zenodo) and document chemotype metadata using FAIR principles .
  • Collaborative Verification : Partner with independent labs to replicate key findings, especially bioactivity claims .

Guidance for Research Question Formulation

  • Apply the PICO framework to structure hypotheses:
    • P opulation: Plocamium violaceum (CT-β)
    • I ntervention: Plocamene E isolation
    • C omparison: Other chemotypes or analogs
    • O utcome: Bioactivity, yield, or ecological role .
  • Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies on under-explored chemotypes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Plocamene E
Reactant of Route 2
Plocamene E

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。